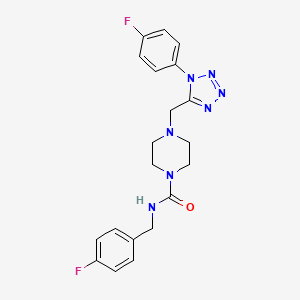

N-(4-fluorobenzyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

Description

N-(4-fluorobenzyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a structurally complex molecule featuring a piperazine carboxamide core substituted with a 4-fluorobenzyl group and a tetrazole ring bearing a 4-fluorophenyl moiety. The tetrazole group, a nitrogen-rich heterocycle, is a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity in medicinal chemistry applications . The dual 4-fluorophenyl substituents likely improve lipophilicity and membrane permeability while resisting oxidative metabolism .

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F2N7O/c21-16-3-1-15(2-4-16)13-23-20(30)28-11-9-27(10-12-28)14-19-24-25-26-29(19)18-7-5-17(22)6-8-18/h1-8H,9-14H2,(H,23,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLDLHQGCSCYCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)NCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F2N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-fluorobenzyl)-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide, often referred to as a piperazine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article delves into the compound's mechanisms of action, receptor affinities, and potential therapeutic applications, supported by recent studies and data.

Chemical Structure and Properties

The compound features a piperazine core substituted with a 4-fluorobenzyl group and a tetrazole moiety, which is known for enhancing biological activity through improved binding interactions with various receptors. The molecular formula is , indicating a complex structure conducive to multiple interactions within biological systems.

Research indicates that this compound primarily acts on several neurotransmitter receptors:

- Sigma Receptors : It exhibits high affinity for sigma-1 receptors, which are implicated in neuroprotective effects and modulation of neurotransmitter release. Studies have shown that derivatives with similar structures possess low nanomolar affinity for sigma receptors, suggesting potential applications in neurodegenerative diseases like Alzheimer's .

- Dopamine Receptors : The compound also interacts with dopamine D2 receptors, which are crucial in the treatment of psychiatric disorders. Its selectivity towards these receptors may contribute to its antipsychotic properties .

Affinity and Selectivity Profile

The following table summarizes the receptor affinities reported for similar compounds within the same class:

| Receptor Type | Affinity (IC50) | Selectivity |

|---|---|---|

| Sigma-1 | Low nanomolar | High selectivity |

| Sigma-2 | 52-fold less than sigma-1 | Moderate selectivity |

| Dopamine D2 | Varies (low micromolar) | High selectivity |

| GABA A | Varies (low micromolar) | Moderate selectivity |

These data points reflect the compound's potential as a multi-target agent in treating various neurological conditions.

Case Studies and Research Findings

- Neuroprotective Effects : In a study examining the neuroprotective properties of sigma receptor ligands, it was found that compounds similar to this compound significantly reduced neuronal apoptosis in models of oxidative stress .

- Antipsychotic Activity : Another study evaluated the efficacy of piperazine derivatives in animal models of schizophrenia. The results indicated that these compounds effectively reduced hyperactivity and improved cognitive deficits associated with dopaminergic dysregulation .

- Potential Antidiabetic Effects : Recent investigations into piperazine derivatives have suggested their role in glucose metabolism regulation, showing promise as antidiabetic agents by enhancing insulin sensitivity through modulation of specific receptor pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related piperazine-carboxamide derivatives and heterocyclic analogs, focusing on substituent effects, synthetic routes, and inferred pharmacological properties.

Structural Analogues with Piperazine-Carboxamide Cores

Heterocyclic Analogues

Key Findings

Fluorine Substitution: The 4-fluorobenzyl and 4-fluorophenyl groups in the target compound likely confer higher lipophilicity and metabolic stability compared to non-fluorinated analogs like N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide .

Tetrazole vs. Carboxylic Acid Bioisosterism : The tetrazole group offers superior resistance to esterase-mediated hydrolysis compared to carboxylic acid bioisosteres (e.g., pyrazole-carboxylates in ), enhancing in vivo stability .

Piperazine Conformation : The chair conformation of the piperazine ring (observed in ) is critical for maintaining spatial orientation of substituents, affecting binding to targets like kinases .

Preparation Methods

Nitrile Formation

4-Fluorophenylacetonitrile is prepared by reacting 4-fluorobenzyl chloride with sodium cyanide in dimethyl sulfoxide (DMSO) at 80°C for 12 hours.

Tetrazole Cyclization

The nitrile intermediate undergoes [2+3] cycloaddition with sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl) as a catalyst. This reaction proceeds in refluxing toluene (110°C, 24 hours), yielding 1-(4-fluorophenyl)-1H-tetrazole-5-carbonitrile.

Key Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent | Toluene | |

| Temperature | 110°C | |

| Catalyst | NH₄Cl | |

| Yield | 78–85% |

Functionalization of the Piperazine Core

The piperazine-1-carboxamide backbone is constructed through carbamate formation.

Piperazine Activation

Piperazine is reacted with 4-fluorobenzyl isocyanate in dichloromethane (DCM) at 0°C to form N-(4-fluorobenzyl)piperazine-1-carboxamide. Triethylamine (Et₃N) is used to scavenge HCl, achieving yields of 90–92%.

Alkylation with Tetrazole Intermediate

The tetrazole carbonitrile from Step 2.2 is reduced to 5-(aminomethyl)-1-(4-fluorophenyl)-1H-tetrazole using hydrogen gas (H₂) and palladium on carbon (Pd/C) in methanol. Subsequent alkylation with N-(4-fluorobenzyl)piperazine-1-carboxamide occurs via a nucleophilic substitution reaction in acetonitrile at 60°C, facilitated by potassium carbonate (K₂CO₃).

Optimization Insights

- Solvent Effects : Acetonitrile outperforms ethanol in minimizing side reactions (e.g., over-alkylation).

- Catalyst Loading : Pd/C at 5 wt% achieves complete nitrile reduction within 4 hours.

Alternative Routes and Comparative Analysis

Microwave-Assisted Synthesis

A patent-pending method employs microwave irradiation to accelerate the tetrazole-piperazine coupling step. Reaction times are reduced from 24 hours to 45 minutes, with yields improving to 88%.

Solid-Phase Synthesis

Immobilizing the piperazine core on Wang resin enables stepwise assembly, though this method is less scalable (yields: 65–70%).

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.